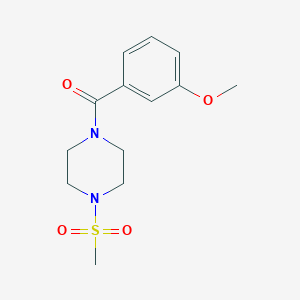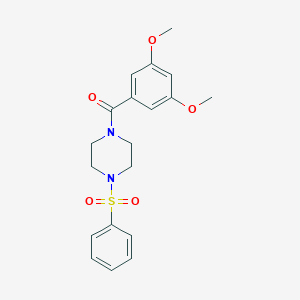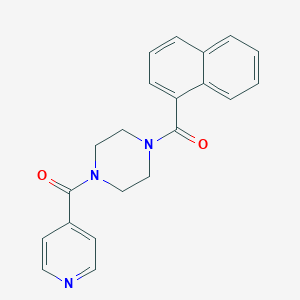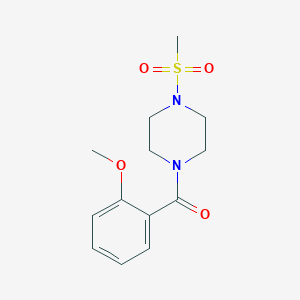
(4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a small molecule that belongs to the class of sulfonyl-containing compounds and has been shown to exhibit various biological activities.
科学的研究の応用
(4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against the hepatitis C virus.
作用機序
The mechanism of action of (4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
(4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone has several advantages for lab experiments, including its high yield synthesis method and its ability to exhibit multiple biological activities. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of (4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone, including its potential use as a therapeutic agent for cancer, inflammation, and viral infections. Further studies are needed to elucidate the mechanism of action of this compound and to determine its pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the development of novel derivatives of this compound with improved solubility and efficacy may lead to the discovery of new therapeutic agents.
合成法
The synthesis of (4-Methanesulfonyl-piperazin-1-yl)-(3-methoxy-phenyl)-methanone involves the reaction of 3-methoxybenzaldehyde with 4-methanesulfonyl-piperazine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification using column chromatography.
特性
分子式 |
C13H18N2O4S |
|---|---|
分子量 |
298.36 g/mol |
IUPAC名 |
(3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-5-3-4-11(10-12)13(16)14-6-8-15(9-7-14)20(2,17)18/h3-5,10H,6-9H2,1-2H3 |
InChIキー |
OBJMYFSVQAFURS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248323.png)
![3-[benzyl(methyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248324.png)
![1-(3-Chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248325.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B248328.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248329.png)
![[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248333.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248335.png)


![2-(4-Chloro-phenoxy)-1-[4-(2-methoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B248341.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248342.png)
![(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248343.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248345.png)